molecular formula C12H16N2O2 B1479674 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 2091215-13-1

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No. B1479674
CAS RN: 2091215-13-1
M. Wt: 220.27 g/mol
InChI Key: LQKYGHWNAAQALU-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group attached to an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The carboxylic acid group is attached to the indazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and reagents used. The cyclopropane ring in the molecule is known to be reactive and can undergo ring-opening reactions . The carboxylic acid group can participate in various reactions like esterification, amidation, and others .

Scientific Research Applications

Antineoplastic Activity

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and its derivatives, such as lonidamine, a derivative of indazole-3-carboxylic acid, have demonstrated efficacy and safety in clinical trials for the treatment of solid tumors. Lonidamine exhibits a unique mechanism of action by impairing the energy metabolism of neoplastic cells without affecting cellular nucleic acids or protein synthesis. It inhibits oxygen consumption, aerobic glycolysis, and lactate transport and accumulation in neoplastic cells. Lonidamine's ability to modify membrane permeability may enhance drug uptake, reverse drug resistance, and trigger apoptotic pathways. It has been shown to potentiate the cytotoxic effects of anthracyclines in human breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. The combination of lonidamine with standard chemotherapy has been widely investigated, demonstrating a significant role in modulating anthracycline and platinum compound activity in the treatment of advanced breast, ovarian, and lung cancer (Di Cosimo et al., 2003).

Anti-inflammatory Potential

Derivatives of indazole-3-carboxylic acid, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have shown potential anti-inflammatory activity. These derivatives were synthesized and evaluated against carrageenan-induced rat paw edema, displaying significant inhibition. Some derivatives were found to be equipotent or more potent than standard drugs like Indomethacin and Celecoxib without causing ulcerogenic activity, highlighting their therapeutic potential in anti-inflammatory treatments (Rabea et al., 2006).

Hepatoprotective Effects

1,2,3,4-tetrahydro-beta-carboline derivatives, isomers of indazole-3-carboxylic acid, have been synthesized and tested for their hepatoprotective activity against carbon tetrachloride-induced liver damage in mice. These studies have indicated that certain positional isomers and alkyl substitutions on these compounds exhibit potent hepatoprotective effects, suggesting their potential application in protecting the liver from chemical-induced damage (Saiga et al., 1987).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Indole derivatives, which share a similar structure with the compound , are known to affect various biological pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The suzuki–miyaura (sm) coupling reaction, which could potentially be involved in the compound’s synthesis, is known for its exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

Indole derivatives, which share a similar structure with the compound , are known to possess various biological activities .

Action Environment

The suzuki–miyaura (sm) coupling reaction, which could potentially be involved in the compound’s synthesis, is known for its broad application due to its exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-9-3-1-2-4-10(9)13-14(11)7-8-5-6-8/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKYGHWNAAQALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C(=O)O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

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